molecular formula C17H24N2O3S B2560515 N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351651-07-4

N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2560515
CAS No.: 1351651-07-4
M. Wt: 336.45
InChI Key: ZFOZBYJYXQYGKE-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core. The structure includes a carboxamide group at position 8 of the spiro system and a 4-methoxyphenethyl substituent. The spiro architecture introduces conformational rigidity, which can influence binding affinity and metabolic stability in pharmacological contexts.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-21-15-4-2-14(3-5-15)6-9-18-16(20)19-10-7-17(8-11-19)22-12-13-23-17/h2-5H,6-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZBYJYXQYGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-methoxyphenethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Oxidation : Utilizing agents like hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur at different molecular positions.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics.
  • Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, warranting further investigation.
  • Anticancer Properties : Investigations have shown that this compound may inhibit the growth of cancer cell lines, making it a candidate for anticancer drug development.

Medicine

In the medical field, this compound is being explored for:

  • Therapeutic Applications : Its ability to interact with specific molecular targets may lead to new drug formulations aimed at treating various diseases.

Case Studies and Research Findings

Several studies have documented the compound's efficacy:

  • Anticancer Activity Study : A recent study demonstrated that derivatives of this compound showed significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentrations (MIC) .
  • Enzyme Inhibition Studies : Research has indicated that the compound may act as an inhibitor for enzymes like acetylcholinesterase, which plays a role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Analytical Data (e.g., Retention Time) References
N-[2-(4-Methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide C₁₉H₂₆N₂O₃S 4-Methoxyphenethyl, 1-oxa-4-thia spiro 362.49 g/mol Not reported
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide C₁₈H₂₁F₃N₄O₃ Trifluoromethylphenyl, triazaspiro, propyl substituent 398.38 g/mol Not reported
N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide C₁₉H₂₃N₅O₂ Pyrimidinyl, 4-methylphenyl, 1-oxa-4,8-diazaspiro 353.42 g/mol Not reported
8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₂₀H₂₅N₂O₅ 3-Methoxybenzoyl, ethyl substituent, carboxylic acid 385.43 g/mol Not reported
Formoterol-related compound B (N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) C₁₉H₂₅N₃O₄ 4-Methoxyphenethyl, formamide, hydroxyl groups 359.42 g/mol Relative retention time: 0.7

Key Observations:

Heteroatom Variations: The target compound contains 1-oxa-4-thia in its spiro core, whereas analogues like the triazaspiro () and diazaspiro () systems replace sulfur or oxygen with additional nitrogen atoms. These changes alter electronic properties and hydrogen-bonding capacity, which may affect receptor binding or solubility .

Substituent Effects: The 4-methoxyphenethyl group in the target compound is structurally similar to substituents in formoterol-related compounds (), which are known for β₂-adrenergic receptor agonism. The trifluoromethylphenyl group in introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the methoxy group .

Pyrimidinyl substituents () may enhance π-π stacking interactions in hydrophobic binding pockets .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H24N2O3S, with a molecular weight of 336.45 g/mol. Its structure features a spirocyclic arrangement that is critical for its biological interactions.

Structural Characteristics

FeatureDescription
IUPAC NameThis compound
Molecular Weight336.45 g/mol
CAS Number1351651-07-4

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound's unique spiro structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.

Antitumor Activity

Recent studies have indicated that derivatives of the spiro compound exhibit promising antitumor properties. For example, a related series of compounds showed moderate to potent activity against several cancer cell lines, including:

Compound IDCell LineIC50 (µM)
11bA549 (Lung Cancer)0.18
11hA549 (Lung Cancer)0.19
11dMDA-MB-231 (Breast Cancer)0.08
11kMDA-MB-231 (Breast Cancer)0.09
11hHeLa (Cervical Cancer)0.15

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics .

Neuropharmacological Activity

The compound also shows potential as a selective ligand for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in various neuropsychiatric conditions. Research indicates that derivatives of this class can act as agonists, potentially providing therapeutic benefits in treating anxiety and depression .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating various derivatives of the spiro compound, compounds like 11h emerged as highly effective against multiple cancer types, showcasing IC50 values significantly lower than established chemotherapeutics .
  • Neuropharmacological Studies : Another study highlighted the potential of similar compounds in modulating serotonin pathways, suggesting their utility in treating mood disorders .
  • Synthetic Pathways : The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane derivatives has been optimized to enhance yield and purity, facilitating more extensive biological evaluations .

Q & A

Basic Research Questions

Q. How can the synthesis of this spirocyclic compound be optimized for higher yield?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or THF), temperatures (40–80°C), and catalysts (e.g., DMAP or pyridine derivatives). Use stepwise purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to isolate intermediates and final products . Monitor progress using TLC and HPLC to minimize byproduct formation.

Q. What spectroscopic techniques are most effective for characterizing the spirocyclic structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D conformation of the spiro core and substituent orientations (e.g., methoxyphenyl group) .
  • NMR spectroscopy : Assign signals using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the 1-oxa-4-thia-8-azaspiro[4.5]decane backbone. 1H^1 \text{H}-NMR can identify deshielded protons near the thia and oxa moieties .
  • IR spectroscopy : Detect characteristic carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .

Q. What are common pitfalls in crystallizing spirocyclic compounds, and how can they be mitigated?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (4°C) enhances crystal formation. Add co-solvents (e.g., hexane) to reduce solubility. Avoid excessive heating during dissolution to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways, such as nucleophilic attacks at the carboxamide or spirocyclic sulfur/oxygen atoms .
  • Transition state analysis : Identify energy barriers for ring-opening reactions or substitutions at the methoxyphenyl group .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Benchmarking : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine computational models (e.g., solvent corrections) .
  • Conformational sampling : Use molecular dynamics (MD) to simulate dynamic behaviors that static models may miss, such as ring puckering in the spiro system .
  • Error analysis : Re-examine experimental conditions (e.g., solvent effects on 1H^1 \text{H}-NMR) and computational basis sets for systematic discrepancies .

Q. How do structural modifications at the spirocyclic core influence physicochemical properties?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl moiety to alter solubility and redox stability. Monitor via cyclic voltammetry .
  • Ring expansion : Synthesize analogs with 6-membered spiro rings (e.g., azaspiro[5.5]decane) to study steric and electronic impacts on reactivity .
  • LogP measurements : Assess hydrophobicity changes using shake-flask or HPLC methods to guide drug design .

Q. What methodologies analyze reaction mechanisms involving the thia- and oxa- moieties?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Study 18O^{18}\text{O}- or 34S^{34}\text{S}-labeled compounds to track bond cleavage in ring-opening reactions .
  • In situ spectroscopy : Use Raman or UV-vis to monitor intermediate formation during oxidation of the thia moiety .
  • Theoretical studies : Map potential energy surfaces (PES) for heteroatom participation in nucleophilic substitutions .

Tables for Key Methodological Comparisons

Technique Application References
X-ray crystallographyConfirming spirocyclic conformation
DFT calculations (B3LYP)Modeling reaction pathways and transition states
Column chromatographyPurification of intermediates
MD simulationsDynamic behavior of spiro rings

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